(2-Formyl-6-methylphenyl)boronic acid
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Overview
Description
(2-Formyl-6-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and one carbon-based substituent. This particular compound features a formyl group (–CHO) and a methyl group (–CH₃) attached to a phenyl ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-6-methylphenyl)boronic acid typically involves the reaction of 2,6-dimethylphenylboronic acid with a formylating agent. One common method is the one-pot Grignard reaction, where 2,6-dimethylphenylmagnesium bromide is reacted with a boron-containing electrophile, followed by oxidation to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Grignard reactions or hydroboration processes. These methods are optimized for high yield and purity, ensuring that the boronic acid produced meets the stringent requirements for use in various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Formyl-6-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base, such as potassium carbonate (K₂CO₃), under mild conditions.
Major Products Formed
Oxidation: 2-Formyl-6-methylbenzoic acid.
Reduction: 2-Hydroxymethyl-6-methylphenylboronic acid.
Suzuki-Miyaura Coupling: Various biaryl compounds, depending on the coupling partner used.
Scientific Research Applications
(2-Formyl-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Formyl-6-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, forming the desired carbon-carbon bond . In biological systems, boronic acids interact with enzyme active sites, inhibiting their function by forming reversible covalent bonds with serine residues .
Comparison with Similar Compounds
Similar Compounds
2-Formylphenylboronic acid: Similar structure but lacks the methyl group.
4-Formylphenylboronic acid: The formyl group is positioned differently on the phenyl ring.
Uniqueness
(2-Formyl-6-methylphenyl)boronic acid is unique due to the presence of both a formyl and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C8H9BO3 |
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Molecular Weight |
163.97 g/mol |
IUPAC Name |
(2-formyl-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO3/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-5,11-12H,1H3 |
InChI Key |
RQLUECXOORUZKX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1C=O)C)(O)O |
Origin of Product |
United States |
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